An In-depth Technical Guide to 2-Bromoquinoline-6-carboxylic acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromoquinoline-6-carboxylic acid: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1][2][3]. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. 2-Bromoquinoline-6-carboxylic acid is a key synthetic intermediate that offers two distinct points for chemical modification: the bromine atom at the 2-position, which is amenable to a variety of cross-coupling reactions, and the carboxylic acid group at the 6-position, which can be readily converted into amides, esters, and other functional groups. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2-Bromoquinoline-6-carboxylic acid, with a focus on its application as a versatile building block in drug discovery and organic synthesis.
Chemical Structure and Core Properties
2-Bromoquinoline-6-carboxylic acid is a substituted quinoline with a bromine atom at the C2 position and a carboxylic acid at the C6 position. This arrangement of functional groups provides a valuable platform for the synthesis of diverse molecular architectures.
| Property | Value | Reference(s) |
| IUPAC Name | 2-Bromoquinoline-6-carboxylic acid | Inferred from structure |
| CAS Number | 1781044-00-5 | [4][5] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][5] |
| Molecular Weight | 252.07 g/mol | [4][6] |
| Physical Form | Solid | [4] |
| Purity | Typically 95-98% | [5][6] |
| Melting Point | Data not available. For comparison, the isomer 6-bromoquinoline-2-carboxylic acid has a reported melting point. | |
| Solubility | Data not available. Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols. |
Synthesis of 2-Bromoquinoline-6-carboxylic acid
Hypothetical Synthetic Pathway
A potential synthetic route could involve the following key steps:
-
Cyclization: A Doebner-von Miller reaction of 4-aminobenzoic acid with an appropriate α,β-unsaturated aldehyde or ketone, followed by oxidation, could furnish the quinoline-6-carboxylic acid core.
-
Hydroxylation/Chlorination: Conversion of the quinoline core to a 2-hydroxyquinoline (a quinolinone) followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield a 2-chloroquinoline derivative.
-
Bromination: Finally, a nucleophilic substitution of the chlorine atom with a bromide source, or a more direct bromination method, would yield the target 2-Bromoquinoline-6-carboxylic acid.
Caption: A plausible synthetic pathway to 2-Bromoquinoline-6-carboxylic acid.
Chemical Reactivity and Key Transformations
The utility of 2-Bromoquinoline-6-carboxylic acid as a synthetic intermediate stems from the distinct reactivity of its two functional groups.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the 6-position is a versatile handle for the introduction of various functionalities, most notably through the formation of amide and ester linkages.
Amide bond formation is a cornerstone of medicinal chemistry, and 2-Bromoquinoline-6-carboxylic acid is an excellent substrate for this transformation[7][8]. The carboxylic acid can be activated using a variety of coupling reagents, such as HATU, HBTU, or EDC, followed by the addition of a primary or secondary amine to furnish the corresponding 2-bromoquinoline-6-carboxamide[9]. This reaction is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for amide coupling of 2-Bromoquinoline-6-carboxylic acid.
Reactions at the Bromine Atom
The bromine atom at the 2-position is a key feature for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between the 2-position of the quinoline ring and various aryl or heteroaryl boronic acids or esters[10][11][12]. This reaction typically employs a palladium catalyst, a base, and a suitable solvent system. The ability to introduce a wide range of substituents at this position makes the Suzuki-Miyaura coupling an invaluable tool in the synthesis of complex molecules for drug discovery[13].
Applications in Medicinal Chemistry and Drug Discovery
The 2-bromoquinoline-6-carboxylic acid scaffold is a valuable starting point for the synthesis of novel therapeutic agents. The quinoline core itself is present in many FDA-approved drugs, and the ability to functionalize this core at two distinct positions allows for the exploration of a vast chemical space.
Derivatives of quinoline carboxylic acids have shown a wide range of biological activities, including:
-
Anticancer Activity: Many quinoline derivatives exhibit potent anticancer properties by targeting various cellular pathways[1][2]. The ability to synthesize diverse libraries of compounds from 2-Bromoquinoline-6-carboxylic acid is crucial for identifying new anticancer drug candidates.
-
Antibacterial and Antiviral Agents: The quinoline scaffold is a key component of several antibacterial and antiviral drugs[14]. Novel derivatives can be synthesized to combat drug-resistant strains of bacteria and viruses.
-
Enzyme Inhibition: Quinoline-based compounds have been developed as inhibitors for a variety of enzymes, making them attractive for the treatment of numerous diseases[15].
Experimental Protocols
The following are representative, detailed protocols for key transformations involving 2-Bromoquinoline-6-carboxylic acid. These are based on established methodologies for similar substrates and should be optimized for specific cases.
General Protocol for Amide Coupling
Objective: To synthesize a 2-bromoquinoline-6-carboxamide derivative.
Materials:
-
2-Bromoquinoline-6-carboxylic acid
-
Amine of choice (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Bromoquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-bromoquinoline-6-carboxamide.
General Protocol for Suzuki-Miyaura Coupling
Objective: To synthesize a 2-aryl-quinoline-6-carboxylic acid derivative.
Materials:
-
2-Bromoquinoline-6-carboxylic acid
-
Aryl or heteroaryl boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, combine 2-Bromoquinoline-6-carboxylic acid (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4 and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 2-aryl-quinoline-6-carboxylic acid.
Safety and Handling
2-Bromoquinoline-6-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromoquinoline-6-carboxylic acid is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its dual functionality allows for the independent and sequential modification of both the 2- and 6-positions of the quinoline core, providing access to a wide array of complex molecular architectures. The key transformations of this intermediate, particularly amide coupling and Suzuki-Miyaura cross-coupling, are robust and well-established reactions that enable the rapid generation of compound libraries for drug discovery programs. As the demand for novel therapeutics continues to grow, the utility of such strategic intermediates in the efficient synthesis of new chemical entities is paramount.
References
Sources
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- 9. Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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